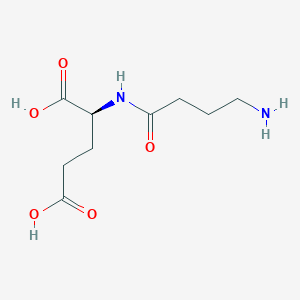
N-(gamma-Aminobutyryl)glutamic acid
Description
N-(gamma-Aminobutyryl)glutamic acid is a derivative of glutamic acid (Glu) where the gamma-aminobutyryl group (linked to gamma-aminobutyric acid, GABA) is attached to the amino group of glutamic acid via an amide bond. Below, we systematically compare these compounds based on their structural features, biological functions, and research findings.
Properties
CAS No. |
122910-12-7 |
|---|---|
Molecular Formula |
C9H16N2O5 |
Molecular Weight |
232.23 g/mol |
IUPAC Name |
(2S)-2-(4-aminobutanoylamino)pentanedioic acid |
InChI |
InChI=1S/C9H16N2O5/c10-5-1-2-7(12)11-6(9(15)16)3-4-8(13)14/h6H,1-5,10H2,(H,11,12)(H,13,14)(H,15,16)/t6-/m0/s1 |
InChI Key |
CQCYYMGLQMYXMR-LURJTMIESA-N |
SMILES |
C(CC(=O)NC(CCC(=O)O)C(=O)O)CN |
Isomeric SMILES |
C(CC(=O)N[C@@H](CCC(=O)O)C(=O)O)CN |
Canonical SMILES |
C(CC(=O)NC(CCC(=O)O)C(=O)O)CN |
Synonyms |
GABA-Glu N-(gamma-aminobutyryl)-L-glutamic acid N-(gamma-aminobutyryl)glutamic acid |
Origin of Product |
United States |
Comparison with Similar Compounds
Poly-γ-Glutamic Acid (γ-PGA)
- Structure: A polymer of glutamic acid monomers linked via γ-amide bonds, forming a biodegradable, water-soluble macromolecule .
- Functions and Applications: Vaccine Adjuvant: γ-PGA/Alum complexes enhance antigen delivery to lymph nodes, promoting dendritic cell (DC) migration, antigen presentation, and cross-reactive immunity against influenza viruses. This results in elevated antibody-dependent cellular cytotoxicity (ADCC) and cytotoxic T lymphocyte (CTL) activity . Cross-Protection: γ-PGA/Alum-adjuvanted vaccines induce heterosubtypic protection against H1N1 and H3N2 influenza strains by targeting conserved viral epitopes .
N-Methylglutamic Acid
- Structure: Glutamic acid with a methyl group attached to the amino nitrogen (CAS 35989-16-3) .
- Industrial Use: Primarily studied for its physicochemical properties, such as solubility and stability in synthetic pathways.
N-Acetylglutamic Acid
- Structure: Glutamic acid acetylated at the amino group (HMDB ID: HMDB0062660) .
- Functions :
Glutamine vs. Glutamic Acid
- Structural Difference : Glutamine contains an amide group instead of the carboxylic acid side chain in glutamic acid .
- Functional Contrast: Glutamic Acid: A non-essential amino acid acting as a major excitatory neurotransmitter and a precursor for GABA synthesis via glutamic acid decarboxylase (GAD) . Glutamine: Critical for immune function, nitrogen transport, and cellular energy production, particularly in rapidly dividing cells .
Data Table: Key Features of Glutamic Acid Derivatives
Research Findings and Mechanistic Insights
Immunomodulatory Effects of γ-PGA
- Enhanced Antigen Presentation: γ-PGA/Alum increases chemokine levels (e.g., CCL2, CCL20) at injection sites, promoting DC recruitment and CCR7 upregulation, which drives migration to lymph nodes .
- Cross-Reactive Immunity : Induces ADCC and CTL activity against conserved influenza epitopes, enabling protection against heterologous strains (e.g., H1N1 and H3N2) .
Metabolic Roles of N-Acetylglutamic Acid
GABA-Glutamate Crosstalk
- GAD and GABA Synthesis : Glutamic acid decarboxylase (GAD) converts glutamate to GABA, linking glutamic acid derivatives to inhibitory neurotransmission. Dysregulation of GAD1 is implicated in panic disorder and depression .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


